1-Eicosanol
Description
Historical Context of Long-Chain Fatty Alcohol Research
The scientific journey into long-chain fatty alcohols began over two centuries ago. One of the earliest isolations was cetyl alcohol from sperm whale oil in 1817. nih.gov However, commercial availability of fatty alcohols did not materialize until the early 20th century. wikipedia.org Initially, they were produced by reducing wax esters with sodium through a method known as the Bouveault–Blanc reduction. wikipedia.org
The 1930s marked a significant advancement with the commercialization of catalytic hydrogenation, enabling the conversion of fatty acid esters, often from tallow, into alcohols. wikipedia.org By the 1940s and 1950s, the rise of the petrochemical industry provided a new pathway for synthesizing fatty alcohols from ethylene (B1197577), a discovery made by Karl Ziegler. wikipedia.org
A pivotal moment in understanding the biological relevance of this class of compounds occurred in 1961 with the identification of bombykol, a fatty alcohol, as the first purified insect sex pheromone, isolated from the silkmoth Bombyx mori. frontiersin.orgfrontiersin.org This discovery opened the door to investigating the diverse roles of fatty alcohols in nature, from being components of insect pheromones to serving as energy reserves and providing buoyancy in marine organisms. nih.govfrontiersin.org
Significance of 1-Eicosanol in Chemical and Biological Systems
This compound, also known as arachidyl alcohol, is a straight-chain primary fatty alcohol with the chemical formula C₂₀H₄₂O. guidechem.comnih.govwikipedia.org It typically appears as a white, waxy crystalline solid and is insoluble in water but soluble in organic solvents like ethanol (B145695) and ether. guidechem.comcymitquimica.com Its long carbon chain and terminal hydroxyl group give it amphiphilic properties that are key to its functions. nih.gov
In chemical systems , this compound's properties are leveraged in several applications. It functions as a non-ionic surfactant, which lowers the surface tension between substances, making it useful for stabilizing emulsions. guidechem.comscbt.com In cosmetics, it acts as an emollient, creating a protective barrier to reduce moisture loss, and as a thickening agent to improve product texture. guidechem.comchemicalbook.com Furthermore, it serves as a valuable chemical intermediate for the synthesis of other organic compounds, such as esters and ethers, and is used as an internal standard in analytical methods like gas chromatography for the determination of other high-molecular-weight alcohols. guidechem.comchemicalbook.com The polymorphism of this compound has also been a subject of study using techniques like X-ray diffraction and calorimetry. chemicalbook.com
In biological systems , this compound is a naturally occurring compound found in a variety of organisms. nih.gov It has been identified as a plant metabolite in species such as Pyracantha angustifolia, Plumeria rubra, and Hypericum carinatum. nih.govcymitquimica.comthegoodscentscompany.com It is also recognized as a human metabolite. nih.gov Long-chain fatty alcohols, in general, are crucial components of plant and insect waxes, which provide thermal insulation and prevent desiccation. nih.govwikipedia.org In marine mammals, they are constituents of biosonar lenses. wikipedia.org Some research has indicated that this compound possesses antioxidant activity. cymitquimica.commedchemexpress.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | Icosan-1-ol |
| Synonyms | Arachidyl alcohol, Arachic alcohol, Eicosyl alcohol |
| CAS Number | 629-96-9 |
| Molecular Formula | C₂₀H₄₂O |
| Molecular Weight | 298.55 g/mol |
| Appearance | White crystalline solid/powder |
| Melting Point | 64 °C (147 °F; 337 K) |
| Boiling Point | 372 °C (702 °F; 645 K) |
| Solubility in water | Slightly soluble / Insoluble |
Data sourced from multiple references. guidechem.comnih.govwikipedia.orgnist.gov
Current Research Landscape and Emerging Trends for this compound
The contemporary research landscape for this compound and other fatty alcohols is increasingly focused on sustainability and novel applications. A significant trend is the move away from traditional production methods that rely on petrochemicals or unsustainable plant oils like palm oil. frontiersin.orgfrontiersin.org The global demand for fatty alcohols is substantial, and their conventional synthesis presents environmental challenges. nih.govfrontiersin.org
To address this, a major area of emerging research is the biotechnological production of fatty alcohols. Scientists are engineering microbial cell factories, such as the oleaginous yeast Yarrowia lipolytica, to produce specific long-chain fatty alcohols. frontiersin.orgfrontiersin.org By expressing fatty acyl-CoA reductase (FAR) enzymes from organisms like bumblebees, researchers can direct the yeast's metabolic pathways to synthesize fatty alcohols of desired chain lengths, including those with 18 to 24 carbons. frontiersin.orgfrontiersin.org This approach is viewed as a more ecologically sound and sustainable alternative. frontiersin.org
In materials science , research has explored the use of this compound as a molecular precursor in the controlled synthesis of lanthanide complexes for the production of phosphors. thegoodscentscompany.com In analytical chemistry, it continues to be employed in advanced chromatography methods for the detection of various lipids. chemicalbook.com
From a regulatory and environmental perspective, the U.S. Environmental Protection Agency (EPA) has conducted an evaluation of this compound. Based on its physical-chemical properties, which limit exposure potential, and its low hazard profile, it has been designated as a low-priority substance. epa.gov
Table 2: Summary of Recent Research Findings on this compound
| Research Area | Key Findings |
| Bioproduction | Engineered Yarrowia lipolytica expressing specific fatty acyl-CoA reductase (FAR) genes can produce saturated fatty alcohols with chain lengths from C18 to C24. frontiersin.orgfrontiersin.org |
| Natural Occurrence | Identified as a natural product with antioxidant properties in plants such as Justicia insularis and Hypericum carinatum. cymitquimica.commedchemexpress.com |
| Analytical Chemistry | Used as an internal standard for determining policosanol fatty alcohols in fish oil by gas chromatography (GC). chemicalbook.com |
| Materials Science | Utilized as a precursor in the synthesis of novel ternary lanthanide complexes with photophysical properties for potential use in phosphors. thegoodscentscompany.com |
| Environmental Assessment | Designated a low-priority substance by the EPA due to low exposure potential and low hazard concern across multiple endpoints. epa.gov |
Compound Index
Structure
2D Structure
Properties
IUPAC Name |
icosan-1-ol | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C20H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h21H,2-20H2,1H3 | |
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InChI Key |
BTFJIXJJCSYFAL-UHFFFAOYSA-N | |
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Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCO | |
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Molecular Formula |
C20H42O | |
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DSSTOX Substance ID |
DTXSID0027272 | |
| Record name | 1-Eicosanol | |
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Molecular Weight |
298.5 g/mol | |
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Physical Description |
Liquid; Other Solid; Pellets or Large Crystals, Other Solid, White waxy solid; [HSDB] White powder; [MSDSonline], Solid | |
| Record name | 1-Eicosanol | |
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| Record name | 1-Eicosanol | |
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| Record name | Arachidyl alcohol | |
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Boiling Point |
309 °C at 750 mm Hg; 222 °C at 3 mm Hg | |
| Record name | 1-EICOSANOL | |
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Flash Point |
195 °C | |
| Record name | 1-Eicosanol | |
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Solubility |
Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform, Soluble in hot benzene | |
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Density |
0.8405 at 20 °C/4 °C | |
| Record name | 1-EICOSANOL | |
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Vapor Pressure |
0.00000004 [mmHg] | |
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Color/Form |
White, wax-like solid, WAX FROM ALC AND CRYSTALS FROM CHLOROFORM | |
CAS No. |
629-96-9, 28679-05-2 | |
| Record name | 1-Eicosanol | |
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| Record name | Eicosanol | |
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| Record name | Icosan-1-ol | |
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Melting Point |
66.1 °C | |
| Record name | 1-EICOSANOL | |
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| Record name | Arachidyl alcohol | |
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Occurrence and Biosynthesis of 1 Eicosanol in Biological Systems
Natural Occurrence of 1-Eicosanol
This compound has been identified as a metabolite in a diverse range of organisms, playing distinct roles within each biological context.
As a plant metabolite, this compound is a component of various plant structures, often as part of cuticular waxes which form a protective layer on the epidermis of leaves, stems, and fruits nih.govresearchgate.netresearchgate.netnih.govwikipedia.orgresearchgate.net.
Research has confirmed the presence of this compound in a variety of plant species. The following table summarizes the identification of this compound in the specified plants.
| Plant Species | Family | Part(s) Where Identified |
| Pyracantha angustifolia | Rosaceae | Not specified in available literature |
| Plumeria rubra | Apocynaceae | Not specified in available literature |
| Nelumbo nucifera | Nelumbonaceae | Leaves |
| Litsea glutinosa | Lauraceae | Barks |
| Justicia insularis | Acanthaceae | Leaves |
| Achillea wilhelmsii | Asteraceae | Whole plant hexane fraction |
| Arum dioscoridis SM. var. dioscoridis | Araceae | Not specified in available literature |
| Betula pendula Roth. | Betulaceae | Buds |
| Euphorbia geniculata | Euphorbiaceae | Not specified in available literature |
| Swietenia mahagoni | Meliaceae | Not specified in available literature |
Detailed findings from phytochemical analyses have confirmed the presence of this compound in several of these species. For instance, it has been reported in Pyracantha angustifolia and Plumeria rubra nih.gov. In Litsea glutinosa, this compound was isolated from the n-hexane extract of the barks. It has also been identified as a natural compound with antioxidant activity in the leaves of Justicia insularis nih.gov. Furthermore, GC-MS analysis has shown that this compound is a constituent of the whole plant hexane fraction of Achillea wilhelmsii. The compound has also been detected in the buds of Betula pendula Roth.. While phytochemical screenings of Euphorbia geniculata and Swietenia mahagoni have identified various classes of compounds, including fatty acids and other alcohols, the specific presence of this compound is not explicitly detailed in the currently available research nih.govnih.govresearchgate.netnih.govnih.govresearchgate.net. Similarly, while the general phytochemical profile of Arum dioscoridis has been studied, specific identification of this compound is not documented in the available literature nih.govwikipedia.orgkew.orgtheferns.info.
Long-chain fatty alcohols, including this compound, are crucial components of plant cuticular waxes nih.govresearchgate.netresearchgate.netwikipedia.orgresearchgate.net. These waxes form a protective barrier on the plant's surface, playing a vital role in preventing non-stomatal water loss, protecting against UV radiation, and providing a defense against pathogens and insects researchgate.netresearchgate.netwikipedia.org. The composition of these waxes, including the presence of this compound, can influence the physical properties of the cuticle, such as its hydrophobicity and permeability researchgate.netresearchgate.net. While the overarching function of fatty alcohols in cuticular waxes is well-established, the specific contribution of this compound to these physiological processes is an area of ongoing research.
This compound is recognized as a human metabolite nih.gov. Long-chain fatty alcohols can be derived from the diet or synthesized endogenously. In human metabolism, fatty alcohols are part of the fatty alcohol cycle and can be converted to fatty acids or incorporated into wax esters and ether lipids nih.gov. The metabolism of ethanol (B145695) and other alcohols primarily occurs in the liver, involving enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase researchgate.netnih.govlumenlearning.commdpi.commdpi.com. While the general pathways for alcohol metabolism are understood, the specific metabolic fate and physiological roles of dietary or endogenously produced this compound in humans are not extensively detailed in the available literature.
The marine bacterium Marinobacter hydrocarbonoclasticus is known for its ability to degrade hydrocarbons wikipedia.org. In the presence of n-icosane (a C20 alkane), this bacterium produces this compound as an intermediate in its metabolic pathway geologyscience.ruresearchgate.net. This suggests a pathway where the terminal oxidation of n-icosane leads to the formation of this compound, which is then further metabolized nih.govgeologyscience.ruresearchgate.net. Marinobacter species possess fatty acyl-CoA reductases that can produce a range of fatty alcohols, including those with a C20 chain, from fatty acyl-CoA substrates researchgate.netnih.govacs.org.
This compound as a Plant Metabolite
Biosynthetic Pathways of this compound
The biosynthesis of this compound, like other long-chain fatty alcohols, originates from the fatty acid synthesis pathway. The general process involves the elongation of fatty acid chains to the desired length, followed by a reduction step.
In plants, the synthesis of very-long-chain fatty acids (VLCFAs), including the C20 precursor to this compound, occurs in the endoplasmic reticulum through the action of fatty acid elongase (FAE) complexes mdpi.com. These complexes catalyze the addition of two-carbon units from malonyl-CoA to a growing acyl-CoA chain researchgate.netmdpi.commdpi.comnih.govaocs.org. Once the C20 acyl-CoA (arachidoyl-CoA) is formed, it is reduced to this compound. This reduction is catalyzed by fatty acyl-CoA reductases (FARs), which are enzymes that can exhibit specificity for certain chain lengths nih.govmdpi.com.
In microbial systems such as Marinobacter, the biosynthesis of fatty alcohols is also linked to fatty acid metabolism. These bacteria possess FARs that can directly reduce fatty acyl-CoAs to their corresponding alcohols researchgate.netnih.govacs.org. Studies on Marinobacter aquaeolei (a species closely related to M. hydrocarbonoclasticus) have identified fatty acyl-CoA reductases capable of producing fatty alcohols with chain lengths up to C20 researchgate.netnih.govacs.org. The metabolic pathway in M. hydrocarbonoclasticus for degrading n-icosane involves its oxidation to this compound, indicating the presence of enzymes capable of this conversion nih.govgeologyscience.ruresearchgate.net.
The biosynthesis in humans follows similar general principles, where long-chain fatty acids can be reduced to fatty alcohols. This process is part of the fatty alcohol cycle, where fatty acyl-CoAs are converted to fatty alcohols by fatty acyl-CoA reductases nih.gov.
Enzymatic Mechanisms of Fatty Alcohol Synthesis
The biological production of fatty alcohols, including this compound, primarily occurs through the reduction of activated forms of fatty acyl thioesters, such as fatty acyl-Coenzyme A (acyl-CoA) or fatty acyl-acyl carrier protein (acyl-ACP). nih.gov This reduction is catalyzed by enzymes known as fatty acyl reductases (FARs). nih.gov An alternative pathway involves the reduction of free fatty acids, a reaction catalyzed by carboxylic acid reductase (CAR). nih.gov
Two main enzymatic pathways for fatty alcohol synthesis have been identified:
One-step reduction: This pathway utilizes a fatty acid reductase (FAR) enzyme to directly reduce a fatty acyl-ACP or acyl-CoA to the corresponding fatty alcohol. researchgate.net
Two-step reduction: This process involves two separate enzymes. First, a fatty acyl-ACP/CoA reductase (AAR/ACR) or a carboxylic acid reductase (CAR) reduces the fatty acyl substrate to a fatty aldehyde. Subsequently, an aldehyde reductase converts the fatty aldehyde into a fatty alcohol. nih.govresearchgate.net
Several FAR enzymes from various organisms have been utilized in engineered systems for fatty alcohol production. For instance, the fatty acyl-CoA reductase from Marinobacter aquaeolei VT8 (MaFAR) has been shown to be effective in producing fatty alcohols in E. coli. nih.gov
Metabolic Precursors and Intermediates
The biosynthesis of fatty alcohols is intrinsically linked to the fatty acid synthesis (FAS) pathway. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). nih.gov With acetyl-CoA as the starting unit and malonyl-CoA as the extender, the fatty acid synthase (FAS) complex facilitates the elongation of the fatty acid chain, with the growing acyl chain tethered to an acyl carrier protein (ACP). nih.gov
The key precursors for fatty alcohol synthesis are the activated fatty acyl thioesters:
Fatty acyl-ACPs: These are intermediates of the FAS pathway.
Fatty acyl-CoAs: These can be formed from fatty acyl-ACPs.
Free fatty acids: These can be released from acyl-ACPs by thioesterases. nih.gov
Once formed, these precursors can be acted upon by fatty acyl reductases or carboxylic acid reductases to produce fatty alcohols. nih.gov
Genetic Regulation of this compound Biosynthesis in Engineered Systems
The production of specific fatty alcohols like this compound in engineered microbial systems is achieved through the introduction of heterologous genes encoding for fatty acyl-CoA reductases (FARs). nih.govfrontiersin.org The choice of the FAR gene is crucial as it determines the chain length specificity of the resulting fatty alcohols. For example, to produce longer-chain fatty alcohols, FARs with a preference for C18 to C26 substrates have been expressed in oleaginous yeast like Yarrowia lipolytica. frontiersin.org
LEAFY COTYLEDON (LEC): Key regulators of embryogenesis that also influence fatty acid synthesis. mdpi.com
WRINKLED1 (WRI1): A transcription factor that directly regulates genes involved in glycolysis and fatty acid synthesis. mdpi.com
FUSCA3 (FUS3) and ABSCISIC ACID INSENSITIVE 3 (ABI3): These, along with LEC2, are part of the AFL B3 transcription factor family that regulates seed maturation and oil accumulation. mdpi.com
In engineered microorganisms, the expression of FAR genes is often placed under the control of strong, inducible, or constitutive promoters to achieve high levels of enzyme production and maximize fatty alcohol yields. researchgate.netresearchgate.net The selection of appropriate promoters is a key strategy for fine-tuning gene expression and optimizing metabolic pathways for the desired product. researchgate.net
Production of Odd Chain Length and Branched Chain Fatty Alcohols
While the common fatty acid synthesis pathway primarily produces even-chain fatty acids using acetyl-CoA as the starter unit, the production of odd-chain and branched-chain fatty alcohols is also possible. nih.gov
Odd-chain fatty alcohols are synthesized when propionyl-CoA is used as the starter unit instead of acetyl-CoA. nih.govfrontiersin.org Propionyl-CoA can be generated through various metabolic pathways, including the metabolism of certain amino acids or the beta-oxidation of odd-chain fatty acids. frontiersin.org A novel strategy for producing medium odd-chain fatty alcohols (C11, C13, C15) in E. coli involves the use of α-dioxygenase from rice, which oxidizes even-chain fatty acids to produce odd-chain fatty aldehydes, which are then reduced to alcohols. nih.gov
Branched-chain fatty alcohols are produced when branched-chain amino acid degradation products, such as isobutyryl-CoA and isovaleryl-CoA, serve as starter units for the fatty acid synthase. nih.gov
Advanced Spectroscopic and Analytical Characterization of 1 Eicosanol in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Eicosanol
NMR spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. For this compound, both ¹H and ¹³C NMR provide characteristic signals that allow for its unequivocal identification and the assignment of individual atoms within the long hydrocarbon chain and the terminal hydroxyl group. Two-dimensional (2D) NMR techniques further aid in confirming assignments and understanding connectivity.
¹H NMR Spectroscopy and Spectral Assignments
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the different proton environments in the molecule. In a spectrum recorded in DMSO-d₆ at 600 MHz, key signals are observed nih.govnih.gov:
A multiplet around 3.35-3.38 ppm is characteristic of the methylene (B1212753) protons directly attached to the hydroxyl group (-CH₂OH) nih.govnih.gov.
A signal around 1.23-1.27 ppm represents the large number of equivalent methylene protons within the long, flexible hydrocarbon chain (-CH₂-) nih.govnih.gov. This is typically the most intense signal in the spectrum.
A triplet around 0.84-0.87 ppm corresponds to the protons of the terminal methyl group (CH₃-) nih.govnih.gov.
A multiplet around 1.37-1.40 ppm is assigned to the methylene protons adjacent to the carbon bearing the hydroxyl group (-CH₂CH₂OH) nih.govnih.gov.
In CDCl₃ solvent, similar characteristic signals are observed, with slight variations in chemical shifts. For instance, at 90 MHz in CDCl₃, the -CH₂OH protons appear around 3.63 ppm, the bulk -CH₂- protons at 1.26 ppm, the terminal CH₃- at 0.88 ppm, and the -CH₂CH₂OH protons at 1.41 ppm nih.govguidechem.com. Another study using CDCl₃ at 400 MHz reported the OCH₂ signal at 3.61 ppm, the bulk CH₂ between 1.60-1.18 ppm, and the terminal CH₃ at 0.85 ppm researchgate.net.
An interactive data table summarizing representative ¹H NMR chemical shifts for this compound is presented below:
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Number of Protons | Solvent | Frequency (MHz) |
| -CH₂OH | 3.35-3.38 | m | 2 | DMSO-d₆ | 600 |
| -CH₂CH₂OH | 1.37-1.40 | m | 2 | DMSO-d₆ | 600 |
| -(CH₂)₁₆- | 1.23-1.27 | m | ~32 | DMSO-d₆ | 600 |
| CH₃- | 0.84-0.87 | t | 3 | DMSO-d₆ | 600 |
| -CH₂OH | 3.63 | m | 2 | CDCl₃ | 90 |
| -CH₂CH₂OH | 1.41 | m | 2 | CDCl₃ | 90 |
| -(CH₂)₁₆- | 1.26 | m | ~32 | CDCl₃ | 90 |
| CH₃- | 0.88 | t | 3 | CDCl₃ | 90 |
| OCH₂ | 3.61 | m | 2 | CDCl₃ | 400 |
| -(CH₂)₁₇- | 1.18-1.60 | m | ~34 | CDCl₃ | 400 |
| CH₃- | 0.85 | t | 3 | CDCl₃ | 400 |
¹³C NMR Spectroscopy and Spectral Assignments
¹³C NMR spectroscopy provides information about the carbon skeleton of this compound. The fully proton-decoupled ¹³C NMR spectrum shows signals for each unique carbon environment. In CDCl₃ at 25.16 MHz, characteristic peaks are observed nih.govnih.govhmdb.ca:
The carbon directly bonded to the hydroxyl group (-CH₂OH) resonates around 63.11 ppm nih.govnih.govhmdb.ca.
The carbon adjacent to the -CH₂OH group appears around 32.89 ppm nih.govnih.govhmdb.ca.
A series of signals between approximately 29 ppm and 32 ppm correspond to the numerous methylene carbons within the long alkyl chain nih.govnih.govhmdb.ca. The most intense signal in this region, typically around 29.76 ppm, arises from the many equivalent internal methylene groups nih.govnih.gov.
The carbon adjacent to the terminal methyl group is found around 22.74 ppm nih.govnih.govhmdb.ca.
The terminal methyl carbon (CH₃-) resonates around 14.13 ppm nih.govnih.govhmdb.ca.
An interactive data table summarizing representative ¹³C NMR chemical shifts for this compound is presented below:
| Carbon Environment | Chemical Shift (ppm) | Solvent | Frequency (MHz) |
| -CH₂OH | 63.11 | CDCl₃ | 25.16 |
| -CH₂CH₂OH | 32.89 | CDCl₃ | 25.16 |
| -(CH₂)n- (internal) | ~29.76, 29.51, 29.43 | CDCl₃ | 25.16 |
| -CH₂CH₃ | 22.74 | CDCl₃ | 25.16 |
| CH₃- | 14.13 | CDCl₃ | 25.16 |
| -(CH₂)n- (near ends) | ~31.98, 25.82 | CDCl₃ | 25.16 |
2D NMR Techniques (e.g., ¹H-¹³C HSQC)
Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the assignments made in the 1D spectra by showing correlations between directly bonded protons and carbons nih.govhmdb.canp-mrd.org. An HSQC spectrum of this compound would display cross-peaks linking the chemical shift of each proton (¹H dimension) with the chemical shift of the carbon to which it is attached (¹³C dimension) nih.govhmdb.canp-mrd.org. This is particularly useful for differentiating the methylene groups along the chain, although the large number of similar -CH₂- groups can lead to overlapping signals in the central part of the spectrum. The cross-peak for the -CH₂OH group, for example, would correlate the ¹H shift around 3.35-3.38 ppm with the ¹³C shift around 63.11 ppm nih.gov. Similarly, the terminal methyl protons around 0.84-0.87 ppm would correlate with the terminal methyl carbon around 14.13 ppm nih.gov.
Application in Structural Elucidation of this compound and Derivatives
NMR spectroscopy is a primary method for the structural elucidation of this compound, especially when isolated from natural sources or synthesized vjs.ac.vnresearchgate.netresearchgate.netuoa.gr. By analyzing the chemical shifts, multiplicities, and coupling patterns in the ¹H and ¹³C NMR spectra, and confirming connectivity with 2D NMR techniques like HSQC and HMBC (Heteronuclear Multiple Bond Correlation), researchers can confirm the presence of the long saturated alkyl chain and the terminal hydroxyl group researchgate.net. NMR is also crucial for characterizing derivatives of this compound, such as esters or ethers, by observing the changes in chemical shifts and the appearance of new signals corresponding to the added functional groups pubcompare.ai. This allows for the confirmation of the modified structure.
Mass Spectrometry (MS) of this compound
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its identification and analysis, particularly in complex mixtures.
GC/MS Analysis and Fragmentation Patterns
Gas Chromatography-Mass Spectrometry (GC/MS) is a widely used technique for the separation and identification of volatile and semi-volatile compounds like this compound innovareacademics.innist.govbiotechrep.irscirp.org. In GC/MS, this compound is first separated based on its boiling point and interaction with the stationary phase in the GC column, and then it enters the mass spectrometer for detection and fragmentation innovareacademics.inpubcompare.ai.
Electron Ionization (EI) is a common ionization method used in GC/MS. When this compound is subjected to EI, it loses an electron to form a molecular ion [M]⁺. For this compound (C₂₀H₄₂O, molecular weight 298.55 g/mol ), the molecular ion peak is expected at m/z 298 researchgate.net. However, fatty alcohols often undergo significant fragmentation under EI conditions, and the molecular ion peak may be weak or absent.
A characteristic fragmentation pathway for primary fatty alcohols under EI is the loss of water ([M-H₂O])⁺, resulting in a fragment ion at m/z 280 for this compound scirp.org. Further fragmentation occurs along the hydrocarbon chain, leading to a series of fragment ions that are typically separated by 14 mass units (-CH₂-). These fragment ions correspond to carbocations formed by cleavage of carbon-carbon bonds. Characteristic fragment ions for long-chain hydrocarbons/alcohols observed in the mass spectra include those at m/z 29, 43, 57, 83, 97, 111, 125, 139, 153, and 181 scirp.org. The relative abundance of these fragments can provide a fingerprint for identification. The base peak (most abundant ion) in the mass spectrum of this compound is often one of these hydrocarbon fragments nih.gov.
GC/MS is frequently used for the identification of this compound in various samples, including plant extracts and biological samples innovareacademics.inbiotechrep.irconicet.gov.arvjs.ac.vnresearchgate.net. Its retention time on a specific GC column and comparison of its mass spectrum, including the fragmentation pattern, with spectral libraries (e.g., NIST, Wiley) allows for confident identification researchgate.net.
Applications in Metabolomics and Compound Identification
In the field of metabolomics, this compound has been identified as a metabolite in various organisms, including plants and humans. nih.gov It is classified as a long-chain fatty alcohol lipid molecule. hmdb.ca The identification and quantification of this compound within complex biological matrices are crucial for understanding metabolic pathways and their alterations.
Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) coupled with various detection methods are employed for the analysis of this compound in biological samples. For instance, this compound has been used as an internal standard in GC methods for determining high molecular weight alcohols in fish oil. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com It has also been utilized in gradient HPLC-charged aerosol detection methods for lipid analysis. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.com
Research has shown the presence of this compound as a differential metabolite in studies investigating the effects of environmental factors on plant metabolism. In one study, this compound was among the lipids that were significantly increased in Dioscorea opposita grown in loessial soil compared to sandy soil. nih.govresearchgate.net This highlights its role as a detectable marker in metabolic profiling studies. The Human Metabolome Database (HMDB) also lists arachidyl alcohol (this compound) as a detected but not quantified metabolite, further emphasizing its relevance in human metabolic studies. hmdb.ca
Vibrational Spectroscopy of this compound
Vibrational spectroscopy, including Raman scattering and Infrared (IR) spectroscopy, provides valuable information about the molecular vibrations and functional groups of this compound, aiding in its identification and the study of its solid-state properties. The polymorphism of this compound has been investigated using both techniques. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net
Raman Scattering Studies
Raman scattering studies contribute to the understanding of the vibrational modes of this compound in its different solid forms. Along with IR spectroscopy and X-ray diffraction, Raman scattering has been used to study the polymorphism of long-chain n-alkanols, including this compound. uu.nlresearchgate.netresearchgate.net These studies help differentiate between the various crystalline and rotator phases based on their unique vibrational signatures.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The PubChem database provides access to various IR spectra for this compound, including FTIR spectra (capillary cell: melt), ATR-IR spectra (ATR-Neat), and vapor phase IR spectra. nih.gov These spectra show characteristic absorption bands corresponding to the O-H stretching vibration of the hydroxyl group and the C-H stretching and bending vibrations of the long hydrocarbon chain. nih.gov IR spectroscopy is also employed in polymorphism studies to monitor changes in the vibrational modes associated with different crystalline phases and phase transitions. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net
The NIST WebBook provides a gas phase IR spectrum for this compound, offering additional spectral data for characterization. nist.gov
X-ray Diffraction (XRD) Analysis of this compound Polymorphism
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure and polymorphism of this compound. Studies utilizing XRD have revealed the existence of different crystalline forms and their transitions with changes in temperature. chemicalbook.comalkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comuu.nlresearchgate.netsigmaaldrich.comresearchgate.net
Crystalline Forms (e.g., Beta and Gamma monoclinic forms)
At room temperature, this compound, an n-alkanol with an even number of carbons, is typically observed in the monoclinic γ form, which is the stable phase for even-numbered alkanols. uu.nlresearchgate.netresearchgate.net The γ-phase has a monoclinic structure with space group C2/c and eight molecules per unit cell. uu.nl In this form, the polymethylene chains exhibit an anti-periplanar (trans) conformation, with molecules arranged in layers parallel to the (100) plane, held together by O-H...O-H hydrogen bonds. uu.nl
A metastable monoclinic β form, isostructural with the β-phase of odd-numbered alkanols, can be obtained for this compound by quenching from the melt. uu.nlresearchgate.netresearchgate.net The β-phase is also monoclinic, with space group P21/c and eight molecules in the unit cell. uu.nl The structure of the β-phase contains two molecules in the asymmetric unit, one in an all-trans conformation and the other with a gauche conformation at the C-C-C-O torsion angle. uu.nl
The Cambridge Structural Database (CSD) includes crystal structure data for this compound (CCDC Number 142763). nih.gov
Phase Transitions and Rotator Phases
Upon heating, the ordered crystalline phases (β and γ) of this compound undergo transitions. A monoclinic rotator form, denoted as R'IV, is observed at temperatures a few degrees below the melting point. uu.nlresearchgate.netresearchgate.net In rotator phases, molecules can perform hindered rotation or flips around their long axis. researchgate.net The transition from the ordered phase to the rotator phase is a solid-solid transition. researchgate.net The solid-solid (rotator-crystal) phase transition can exhibit hysteresis compared to the solid-liquid (rotator-liquid) phase transition. researchgate.net For n-alkanols with an even number of carbon atoms, the peaks characterizing the solid-solid and solid-liquid transitions can be overlapped in DSC data upon heating, but are clearly separated upon cooling. researchgate.net
The polymorphic behavior and phase transitions of this compound are influenced by factors such as temperature, cooling rate, and the presence of other components in mixtures. uu.nlresearchgate.netresearchgate.netresearchgate.netwhiterose.ac.uknih.govosti.gov Differential Scanning Calorimetry (DSC) is often used in conjunction with XRD to study these thermal transitions and determine transition temperatures and enthalpies. uu.nlresearchgate.netresearchgate.netresearchgate.netnih.gov
Interactive Data Table: Selected Physical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 298.5 g/mol | PubChem nih.gov |
| Melting Point | 66.1 °C | PubChem nih.gov |
| Melting Point | 62-65 °C (lit.) | Sigma-Aldrich alkalisci.comscientificlabs.iesigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Boiling Point | 309 °C at 750 mm Hg | PubChem nih.gov |
| Boiling Point | 222 °C at 3 mm Hg | PubChem nih.gov |
| Flash Point | 195 °C | PubChem nih.gov, The Good Scents Company thegoodscentscompany.com, Wikipedia wikipedia.org |
| Solubility (Water) | Slightly soluble (0.001 g/L at 23 °C) | Sigma-Aldrich sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |
| Density | 0.8405 at 20 °C/4 °C | PubChem nih.gov |
Interactive Data Table: 13C NMR Shifts for this compound (CDCl3)
| Shift [ppm] | Intensity | Source |
| 14.13 | 105.00 | Human Metabolome Database nih.gov |
| 22.74 | 100.00 | Human Metabolome Database nih.gov |
| 25.82 | 75.00 | Human Metabolome Database nih.gov |
| 29.43 | 125.00 | Human Metabolome Database nih.gov |
| 29.51 | 160.00 | Human Metabolome Database nih.gov |
| 29.76 | 1000.00 | Human Metabolome Database nih.gov |
| 31.98 | 105.00 | Human Metabolome Database nih.gov |
| 32.89 | 90.00 | Human Metabolome Database nih.gov |
| 63.11 | 75.00 | Human Metabolome Database nih.gov |
Crystal Structure Data
The solid-state properties of this compound, including its polymorphism, have been investigated using techniques such as X-ray powder diffraction, differential scanning calorimetry (DSC), Raman scattering, and infrared (IR) spectroscopy. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comscientificlabs.comacs.orgresearchgate.net At room temperature, this compound can exist in two monoclinic forms, designated as β and γ. acs.orgresearchgate.net For n-alkanols with an even number of carbon atoms, such as this compound, the stable form at room temperature is the γ-phase. acs.orgresearchgate.net The β form, which is isostructural with the stable β-phase of odd-numbered alkanols, can be obtained as a metastable form by quenching this compound from the melt. acs.orgresearchgate.net
Single-crystal X-ray diffraction studies have been conducted on long-chain n-alcohols, including this compound, to determine their crystal structures. cambridge.org The Cambridge Structural Database (CSD) contains crystal structure data for this compound with CCDC Number 142763, associated with a published article. nih.gov
Chromatographic Techniques for this compound Analysis
Chromatographic methods are widely employed for the analysis and determination of this compound in various samples, often as part of a mixture of fatty alcohols or other lipids. These techniques allow for the separation, identification, and quantification of this compound based on its chemical properties and interactions with a stationary phase.
High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection
High-Performance Liquid Chromatography (HPLC) coupled with charged aerosol detection (CAD) has been utilized for the analysis of various lipids, including fatty alcohols like this compound. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comottokemi.comsigmaaldrich.com This detection method is useful for analyzing non-volatile and semi-volatile compounds that lack strong UV chromophores, making it suitable for the detection of fatty alcohols. acs.org A gradient HPLC-charged aerosol detection method has been specifically used for the detection of different lipids, where this compound can be a component. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comottokemi.comsigmaaldrich.com Research has shown that charge derivatization strategies can significantly increase the sensitivity of detection for fatty alcohols when analyzed by HPLC coupled with electrospray ionization-ion mobility-mass spectrometry (ESI-IM-MS). acs.org
Gas Chromatography (GC) for Fatty Alcohol Determination
Gas Chromatography (GC) is a common and effective technique for the determination of fatty alcohols, including this compound, particularly in the analysis of lipid mixtures and natural products. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comsigmaaldrich.comnih.govnih.gov Due to their low volatility at typical GC temperatures, fatty alcohols are often analyzed as derivatives, such as trimethylsilyl (B98337) (TMS) ethers, to improve their volatility and chromatographic behavior. nih.govoup.com
This compound is frequently used as an internal standard in GC methods developed for the determination of high molecular weight alcohols, such as those found in policosanol or fish oil. chemicalbook.comsigmaaldrich.comalkalisci.comsigmaaldrich.comcymitquimica.comsigmaaldrich.comnih.govnih.govoup.com For instance, a validated GC method using a packed column and this compound as an internal standard was developed for the determination of aliphatic fatty alcohols in film-coated tablets containing policosanol. nih.govoup.com In this method, the alcohols were analyzed as TMS derivatives. nih.govoup.com Another application involves the determination of high molecular weight alcohols from policosanol in omega-3 fish oil by GC, where this compound served as an internal standard after acylation with acetyl chloride. nih.gov The analysis of aliphatic alcohols in oils and fats also commonly employs capillary gas chromatography with this compound added as an internal standard after saponification and derivatization. internationaloliveoil.org
Data from GC analysis, including retention indices and mass spectra, are valuable for the identification of this compound. nist.govnist.gov
Multidimensional Comprehensive Gas Chromatography with Dual Detection
Multidimensional comprehensive gas chromatography (GC×GC) offers enhanced separation power compared to one-dimensional GC, making it suitable for the analysis of complex samples containing this compound. escholarship.orgresearchgate.netsigmaaldrich.comacs.orgshimadzu.comcopernicus.orgresearchgate.net This technique separates compounds based on two different stationary phase properties in a single analysis. escholarship.orgcopernicus.org
The application of GC×GC with dual detection, such as flame ionization detection (FID) and mass spectrometry (MS), provides both quantitative and qualitative information. sigmaaldrich.comshimadzu.com This approach has been explored for fingerprinting minor components in vegetable oils, including aliphatic alcohols like this compound, by generating characteristic two-dimensional chromatograms. sigmaaldrich.comshimadzu.comchemsrc.com In the GC×GC analysis of the unsaponifiable fraction of vegetable oils, aliphatic alcohols, including this compound (C20) up to C30, can be observed and aligned in the two-dimensional space. shimadzu.com GC×GC-MS has also been successfully applied to the characterization of lipid-rich biological matrices, such as human earwax, where this compound was observed and confirmed through GC-MS analysis. acs.orgresearchgate.netnih.gov The use of comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GC×GC-TOFMS) has become popular for the metabolomic analysis of microorganisms and analysis of complex mixtures, offering higher resolution. researchgate.net
Here is a table summarizing some analytical data points related to this compound:
| Property | Value | Method/Source |
| Melting Point | 62-65 °C | Literature alkalisci.comsigmaaldrich.comtcichemicals.com |
| Melting Point | 66.1 °C | EPA Chemical Data Reporting (CDR) nih.gov |
| Boiling Point | 309 °C at 750 mm Hg | EPA Chemical Data Reporting (CDR) nih.gov |
| Boiling Point | 222 °C at 3 mm Hg | EPA Chemical Data Reporting (CDR) nih.gov |
| Density | 0.8405 at 20 °C/4 °C | EPA Chemical Data Reporting (CDR) nih.gov |
| Solubility in Water | Insoluble / Slightly soluble (0.001 g/L at 23 °C) | ChemicalBook, Sigma-Aldrich chemicalbook.comsigmaaldrich.comtcichemicals.com |
| Vapor Pressure | <0.1 mmHg (20 °C) | Sigma-Aldrich sigmaaldrich.com |
| Vapor Pressure | 0.00000004 mmHg | EPA Chemical Data Reporting (CDR) nih.gov |
| XLogP3 | 9.5 | PubChem nih.gov |
| Kovats Retention Index | Standard non-polar | EPA Chemical Data Reporting (CDR) nih.gov |
| Crystal Form (Room Temp, Even Carbons) | γ-phase (Monoclinic, A2/a) | X-ray powder diffraction acs.org |
| Metastable Crystal Form (Quenched) | β-phase (Monoclinic, isostructural with odd alkanols) | X-ray powder diffraction acs.orgresearchgate.net |
| Enthalpy of Fusion (ΔfusH) | 118.9 kJ/mol at 348 K | ME (Stephenson and Malanowski, 1987) nist.gov |
| Enthalpy of Sublimation (ΔsubH) | 218. ± 3.8 kJ/mol at 332 K | ME (Davies and Kybett, 1965) nist.gov |
| Enthalpy of Vaporization (ΔvapH°) | 125.9 ± 0.8 kJ/mol | CGC (Nichols, Kweskin, et al., 2006) nist.gov |
Chemical Synthesis and Derivatization of this compound for Research Applications
This compound, also known as arachidyl alcohol, is a long-chain primary fatty alcohol with a chain length of 20 carbon atoms. It is a white, translucent crystalline solid at room temperature. wikipedia.org this compound has applications in various industries, including cosmetics as an emollient and in chemical processing. wikipedia.org Its synthesis and derivatization are important for both industrial production and targeted research applications.
Synthetic Methodologies for this compound
The production of linear primary fatty alcohols, including this compound, can be achieved through several synthetic routes. These methods often involve the growth of hydrocarbon chains and subsequent functionalization to introduce the hydroxyl group.
Ziegler Synthesis (Trialkylaluminum Process)
The Ziegler process, also known as the Ziegler-Alfol synthesis, is a prominent petrochemical method for producing linear primary alcohols with an even number of carbon atoms. wikipedia.org This process, developed by Karl Ziegler, involves the oligomerization of ethylene (B1197577) using an organoaluminum compound, typically triethylaluminum (B1256330). wikipedia.org
The synthesis proceeds in several steps. First, triethylaluminum is produced from aluminum, ethylene, and hydrogen gas. wikipedia.orgshbinjia.cn Triethylaluminum then reacts with ethylene in a chain-growth reaction, where ethylene molecules are stepwise inserted into the aluminum-carbon bonds of the trialkylaluminum. wikipedia.orggoogle.com This results in the formation of higher molecular weight trialkylaluminum compounds with even-numbered carbon chains. wikipedia.orggoogle.com The temperature of this reaction influences the molecular weight distribution of the resulting alkyl chains, with lower temperatures favoring higher molecular weights. wikipedia.org
Following the chain-growth reaction, the trialkylaluminum compounds are oxidized with air to form aluminum alkoxides. wikipedia.orglookchem.com Finally, hydrolysis of the aluminum alkoxides with water or dilute acid yields the desired fatty alcohols and aluminum hydroxide. wikipedia.orgshbinjia.cnlookchem.com The Ziegler process typically produces a mixture of fatty alcohols with a distribution of chain lengths, although modifications like the EPAL process can optimize for a narrower distribution. wikipedia.orglookchem.com The product obtained before distillation is a crude mixture containing predominantly linear C18 to C32 alcohols, along with minor byproducts such as 1-olefins and n-paraffins. google.com
Synthesis from Fumaric Acid and Ethylene
A method for synthesizing acrylic acid and its derivatives involves the cross-metathesis transformation between fumaric acid and ethylene. google.com While this process is primarily aimed at producing acrylic acid, it highlights the potential for utilizing fumaric acid and ethylene as starting materials in reactions that could, through different reaction pathways or subsequent modifications, lead to long-chain compounds. One specific embodiment of this approach describes the synthesis of dialkyl fumarate (B1241708) esters through the esterification of fumaric acid with aliphatic alcohols, including this compound, in the presence of an acid catalyst like p-toluenesulfonic acid. google.comgoogle.com This reaction involves heating fumaric acid and this compound in a solvent like toluene, with continuous removal of water to drive the esterification to completion. google.comgoogle.com This demonstrates a route to incorporate this compound into larger molecules starting from fumaric acid.
Preparation from Methyl Heneicosanoate
While direct synthesis of this compound from methyl heneicosanoate is not explicitly detailed in the provided search results, the hydrogenation of fatty acid esters is a known method for producing fatty alcohols. shbinjia.cnwikipedia.org Methyl heneicosanoate is a fatty acid methyl ester with a 21-carbon chain. nih.govabcam.comnih.gov The conversion of fatty acid esters to fatty alcohols involves hydrogenation, typically under high pressure and in the presence of a catalyst. shbinjia.cn This reaction reduces the ester group (-COOR') to a primary alcohol group (-CH2OH). Therefore, methyl heneicosanoate could potentially be a precursor to a C22 alcohol (docosanol) through hydrogenation. To obtain this compound (a C20 alcohol) from a compound like methyl heneicosanoate, a different transformation or a precursor with a 20-carbon chain would be required. However, the general principle of reducing fatty acid esters to alcohols is a relevant synthetic strategy in fatty alcohol production.
Synthesis of this compound Derivatives
Derivatization of this compound is performed to modify its properties and create compounds with specific functionalities for various research and industrial applications.
This compound Acetate (B1210297)
This compound acetate, also known as icosyl acetate, is an ester derivative of this compound. thegoodscentscompany.comnih.gov It is formed by the esterification of this compound with acetic acid or an activated form of acetic acid, such as acetic anhydride (B1165640) or acetyl chloride. The synthesis of esters from fatty alcohols and carboxylic acids is a common reaction, often catalyzed by an acid. google.comgoogle.com this compound acetate has been identified in natural sources such as buckwheat flour and Tithonia diversifolia. thegoodscentscompany.com
Phosphoester Compounds with this compound Side Chains
Phosphoester compounds containing long alkyl chains like this compound are of interest, particularly in the development of drug delivery systems and other biomaterials due to their amphiphilic nature. iiarjournals.orgresearchgate.netacs.org The synthesis of phosphoester compounds from alcohols can be achieved through various methods, including the reaction of alcohols with phosphoryl chloride or its derivatives, followed by hydrolysis. iiarjournals.orgacs.org
Chemical Synthesis and Derivatization of 1 Eicosanol for Research Applications
Synthesis of 1-Eicosanol Derivatives
Polymerization to Poly-1-eicosene
The polymerization of this compound itself is not a direct process. Instead, this compound can be synthesized or derived from precursors that are then polymerized. A related compound, 1-eicosene (B165122) (an alpha-olefin with the same carbon chain length as this compound but with a terminal double bond instead of a hydroxyl group), is a monomer that can be polymerized to form poly-1-eicosene. This polymerization is typically carried out using specific catalyst systems.
Research has explored the polymerization of linear alpha-olefins, including 1-eicosene, using metallocene catalysts. For instance, zirconocene (B1252598) and hafnocene catalysts have been shown to yield poly-1-eicosene from the polymerization of 1-eicosene. sigmaaldrich.comottokemi.comchemicalbook.com Copolymers of 1-eicosene and ethene have also been prepared using catalyst systems like methylaluminoxane (B55162) activated dimethylsilanediyl(tetracyclopentadienyl)(tert-butylamido)-titanium dichloride. sigmaaldrich.comchemicalbook.com
Studies on poly(1-olefin)s, including poly(1-eicosene) synthesized by isospecific metallocene catalysts, have investigated their morphology using techniques such as wide and small angle X-ray scattering (WAXS and SAXS) and atomic force microscopy. researchgate.net The crystal structure of poly(1-eicosene) has been determined, and scattering peaks assigned. researchgate.net Side chain crystallization has been observed in polymers ranging from poly-1-decene to poly-1-eicosene synthesized with hafnocene catalysts. researchgate.net
Research findings indicate that the molecular weights of poly-alpha-olefins made with hafnocene catalysts were higher compared to those made with zirconocene catalysts, with narrow molecular weight distributions typical of metallocene polymers. researchgate.net
Purification Methods for this compound in Laboratory Settings
Purifying this compound in laboratory settings is crucial to obtain a high-purity compound for accurate research and analysis. Given its long hydrocarbon chain and waxy solid nature at room temperature, purification methods often leverage differences in solubility and physical properties.
Common laboratory techniques applicable to the purification of long-chain fatty alcohols like this compound include crystallization and chromatography. cdnsciencepub.comnih.gov
Crystallization is a widely used method for purifying solid organic compounds. For long-chain alcohols, crystallization from suitable solvents can help remove impurities based on differences in solubility at various temperatures. Research on the crystallization behavior of normal long-chain alcohols, including this compound, has shown that they can exhibit epitaxial growth on substrates like uniaxially drawn isotactic polypropylene (B1209903) films, forming different crystal forms depending on the crystallization conditions (e.g., from the melt or by vapor-deposition). kyoto-u.ac.jpresearchgate.net This understanding of crystallization behavior can inform the development of effective purification protocols.
Chromatographic techniques, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), are powerful tools for separating and analyzing fatty alcohols. rsc.orggerli.combas.ac.ukoup.comresearchgate.netinternationaloliveoil.orginternationaloliveoil.org For GC analysis, fatty alcohols are often converted to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers. oup.comresearchgate.netinternationaloliveoil.org This derivatization allows for effective separation and detection. This compound has been used as an internal standard in gas chromatographic methods developed for the determination of fatty alcohols in various samples, highlighting its role in analytical procedures. oup.cominternationaloliveoil.orginternationaloliveoil.org
Methods for the analysis of fatty alcohols in complex mixtures, such as those derived from biological sources or saponified lipids, often involve extraction followed by chromatographic separation. rsc.orggerli.combas.ac.ukinternationaloliveoil.orginternationaloliveoil.orgpubcompare.ai For instance, a procedure for isolating and analyzing fatty alcohols from wax esters involves saponification, extraction of unsaponifiable matter, and subsequent separation by thin-layer chromatography (TLC) or HPLC, followed by GC analysis after derivatization. bas.ac.ukinternationaloliveoil.orginternationaloliveoil.org this compound is specifically mentioned as an internal standard in methods for determining aliphatic alcohols in oils and fats using saponification, extraction, TLC or HPLC separation, and capillary gas chromatography of trimethylsilyl ethers. internationaloliveoil.orginternationaloliveoil.org
Another approach for purifying long-chain fatty alcohols from natural sources, such as sugarcane wax, involves hot ethanol (B145695) extraction followed by drying and quantification using GC-FID. impactfactor.org While this example focuses on 1-octacosanol, the principle of solvent extraction is applicable to other long-chain alcohols like this compound.
Data from a validated gas chromatographic method using this compound as an internal standard for determining fatty alcohols in tablets shows good linearity and accuracy, demonstrating the effectiveness of GC in analyzing these compounds after appropriate sample preparation and derivatization. oup.com
Below is a table summarizing some key properties of this compound relevant to its purification and analysis:
| Property | Value | Source |
| Molecular Formula | C₂₀H₄₂O | PubChem nih.gov |
| Molecular Weight | 298.5 g/mol | PubChem nih.gov |
| Melting Point | 64-66 °C | Merck merckmillipore.com |
| Solubility | Very soluble in acetone; soluble in petroleum ether; slightly soluble in ethanol, chloroform. nih.gov Insoluble in water but soluble in organic solvents such as ethanol and ether. cymitquimica.com | PubChem nih.gov, CymitQuimica cymitquimica.com |
Biological and Biochemical Research on 1 Eicosanol
Role in Lipid Metabolism
1-Eicosanol is involved in the metabolism of lipids in mammals epa.gov. It is classified as a fatty alcohol lipid molecule and participates in biochemical pathways related to lipid metabolism and fatty acid metabolism hmdb.cafoodb.ca.
Integration into Cellular Membranes and Lipid Environments
Due to its hydrophobic and lipophilic characteristics, this compound can interact with and integrate into biological membranes and lipid bilayers benchchem.combenchchem.com. This integration can influence membrane fluidity and potentially impact cellular processes such as signal transduction and nutrient transport benchchem.combenchchem.com. Its estimated log Kow suggests it may cross lipid membranes and be distributed to fatty tissues in the body epa.gov. This compound can be used in biomedical research to mimic natural lipid environments for studying cellular membranes and lipid metabolism ontosight.ai.
Involvement in Wax and Plasmalogen Biosynthesis
This compound is involved in the biosynthesis of wax and plasmalogens in mammals epa.gov. Alcohol-forming fatty acyl-CoA reductases (FAR) are enzymes that catalyze the reduction of activated acyl groups to fatty alcohols, which can then be esterified with acyl-CoA thioesters to form wax esters d-nb.info. These enzymes are implicated in wax ester biosynthesis and other pathways like ether lipid synthesis d-nb.info. Ether lipids, including precursors for plasmalogens, also require fatty alcohols for their synthesis d-nb.inforesearchgate.net. Peroxisomal fatty acyl-CoA reductase 1 (Far1) is essential for providing the fatty alcohols needed for ether bond formation in ether glycerophospholipid synthesis researchgate.net. Acyl-CoA wax alcohol acyltransferase 1, an enzyme involved in forming wax esters from long-chain alcohols and fatty acids, has shown a preference for arachidyl alcohol (this compound) hmdb.ca.
Metabolism to Eicosanoic Acid and Shorter Chain Fatty Acids
This compound is likely to be metabolized epa.gov. Predicted metabolic pathways for this compound in rats have identified eicosanoic acid as a metabolite epa.govepa.gov. Other putative metabolites predicted by in vivo rat metabolism simulators include shorter chain fatty acids such as octadecanoic acid (C18:0), hexadecanoic acid (C16:0), and myristic acid (C14:0), as well as aldehydes, ketones, and other carboxylic acids epa.govepa.gov. Studies on the metabolism of n-icosane in the bacterium Marinobacter hydrocarbonoclasticus also suggested a metabolic pathway involving hydroxylation to n-icosan-1-ol (this compound), transformation into a β-hydroxy acid, and subsequent degradation into lower homologues nih.gov.
Excretion Pathways and Glucuronide Conjugation
To assess the excretion pathways of this compound, read-across from studies on analogs like 1-octadecanol and cetyl alcohol has been used epa.govepa.gov. Based on data for 1-octadecanol, this compound is likely to be excreted as a glucuronide conjugate in small amounts in the urine epa.govepa.govregulations.gov. Glucuronidation is a phase II biotransformation reaction where a glucuronide moiety is attached to a substrate, increasing its water solubility and facilitating excretion via bile or urine wikipathways.orgnih.gov. Due to its larger molecular weight, more of the transformed compound is likely to be excreted via feces epa.gov. Gas exchange is considered an unlikely major pathway of excretion due to its low vapor pressure epa.govepa.gov.
Enzymatic Interactions and Modulations
This compound can interact with enzymes benchchem.combenchchem.com.
Interaction with 2-acylglycerol O-acyltransferase (MGAT)
Research has indicated that diacylglycerol acyltransferase-2 (DGAT2) and monoacylglycerol acyltransferase-2 (MGAT2) interact to promote triacylglycerol synthesis. nih.gov MGAT2 is an enzyme that catalyzes the synthesis of diacylglycerol. nih.gov Studies using chemical cross-linkers and co-immunoprecipitation experiments have shown that DGAT2 interacts with MGAT2. nih.gov This interaction was found to be dependent on the two transmembrane domains of DGAT2. nih.gov When co-expressed in cells, DGAT2 and MGAT2 co-localize in the endoplasmic reticulum (ER) and on lipid droplets, leading to increased triacylglycerol storage compared to the expression of either enzyme alone. nih.gov Incubating cells with 2-monoacylglycerol caused DGAT2 to translocate to lipid droplets, suggesting that DGAT2 can utilize monoacylglycerol-derived diacylglycerol. nih.gov These findings imply that the interaction between DGAT2 and MGAT2 facilitates the efficient channeling of lipid substrates for triacylglycerol biosynthesis. nih.gov
Further research on MGAT2 has highlighted its crucial role in the assimilation of dietary fat and the accretion of body fat in mice. nih.gov Mice deficient in MGAT2 exhibit a normal phenotype on a low-fat diet but are protected against developing obesity, glucose intolerance, hypercholesterolemia, and fatty livers when fed a high-fat diet. nih.gov Despite normal caloric intake and full absorption of dietary fat, MGAT2-deficient mice show a reduced rate of dietary fat entry into the circulation. nih.gov This altered absorption kinetics appears to lead to a greater partitioning of dietary fat towards energy dissipation rather than storage in white adipose tissue. nih.gov These studies identify MGAT2 as a key determinant of energy metabolism in response to dietary fat. nih.gov
Antioxidant Activity of this compound
This compound has been reported to possess antioxidant activity. jddtonline.infochemsrc.commedchemexpress.comresearchgate.net It is described as a natural compound with antioxidant properties. chemsrc.commedchemexpress.com
Radical Scavenging Mechanisms
Antioxidant activity can involve various mechanisms, including radical scavenging. Assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azino-bis (3-ethylbenzothiazoline-6-sulphonic acid)) are commonly used to measure radical scavenging activity. researcher.lifed-nb.infofrontiersin.org The DPPH assay is applicable to hydrophobic antioxidant systems, while the ABTS assay is applicable to both hydrophilic and lipophilic antioxidant systems. d-nb.info Radical scavenging can occur through mechanisms such as Hydrogen Atom Transfer (HAT), where an antioxidant donates a hydrogen atom to a radical, or Electron Transfer (SET), where an antioxidant transfers an electron to a radical. frontiersin.org
While this compound has been reported to have antioxidant activity, the specific radical scavenging mechanisms by which this compound exerts its antioxidant effects are not explicitly detailed in the provided search results.
Biological Sources of Antioxidant this compound (e.g., Justicia insularis, Hypericum carinatum, Litsea glutinosa)
This compound has been identified as a natural compound with antioxidant activity isolated from specific biological sources. It has been found in the leaves of Justicia insularis. medchemexpress.combohrium.com Research on Justicia insularis leaves has investigated their antioxidant properties, and this compound was identified among the components in the dichloromethane (B109758) fraction, which showed notable antioxidant activity. bohrium.com
Hypericum carinatum is another plant from which this compound with antioxidant activity has been isolated. chemsrc.commedchemexpress.com
Additionally, this compound has been reported as a chemical constituent found in Litsea glutinosa. ulpgc.es Extracts of Litsea glutinosa have demonstrated antioxidant properties and the ability to modify oxidative stress. ulpgc.es
Other biological sources where this compound has been reported include Pyracantha angustifolia, Plumeria rubra, and Withania somnifera. nih.govbiomedpharmajournal.org In Withania somnifera, this compound was identified as a chemical constituent in different extracts. biomedpharmajournal.org Bee-collected pollen has also been shown to contain this compound, and fermentation of the pollen can enhance its antioxidant activities. researchgate.net
Biological Effects and Potential Applications in Biomedical Research
Beyond its antioxidant activity, this compound has been reported to possess other biological activities. These include antimalarial and antifungal activities. jddtonline.info It has also been noted to have antibacterial properties. researchgate.net
Potential Antifungal Activity
Research suggests that this compound may possess antifungal properties. It has been identified as a component in natural extracts that exhibit activity against various fungi. For instance, this compound was found among the volatile organic compounds (VOCs) emitted by the endophyte Aspergillus flavus, which demonstrated antifungal activity against phytopathogenic fungi like Fusarium oxysporum, showing a notable inhibition percentage in growth biotechrep.irbiotechrep.ir.
Furthermore, this compound was identified as a predominant compound in the chloroform-soluble fraction of Datura metel fruit extract, which showed antifungal activity against the soil-borne phytopathogen Sclerotium rolfsii. Different concentrations of this fraction led to a reduction in the biomass of S. rolfsii researchgate.net. In another study analyzing the essential oils of Cotula coronopifolia L., this compound was found in significant percentages in the stem and root oils, and these oils were tested for their antifungal activity against various fungi, including dermatophytes and hyphamycetes researchgate.net. Additionally, this compound was present in the hydroalcoholic extract of Allium tripedale, which exhibited considerable inhibitory effects against various Candida species, with the highest effect observed against Candida albicans nih.gov.
These findings indicate that this compound, as a constituent of various plant and fungal extracts, may contribute to their observed antifungal activities against a range of fungal pathogens.
Applications in Studying Cellular Membranes
This compound, as a long-chain fatty alcohol, is relevant in the study of cellular membranes due to its amphipathic nature, which allows it to interact with lipid bilayers. Fatty alcohols with varying chain lengths are known to modulate the properties of lipid bilayers and can affect the functions of membrane-associated proteins nih.govresearchgate.net.
Studies investigating the interaction of alcohols with cellular membranes often use techniques like ektacytometry and electron paramagnetic resonance (EPR) spectroscopy to evaluate alterations in membrane fluidity, deformability, and stability plos.org. While much of the research in this area focuses on shorter-chain alcohols like ethanol (B145695), propanol, and butanol, which have shown biphasic effects on membrane fluidity and cell deformability, the principles of alcohol-membrane interactions are applicable to longer-chain alcohols like this compound nih.govresearchgate.netplos.org.
Langmuir monolayers of this compound have been used to study interfacial rheology at the air-water interface, providing insights into the viscoelastic properties of monomolecular films. This type of research can help model natural systems like cell membranes and measure viscoelastic changes at the membrane level biolinscientific.com. The precise control of surface pressure during these measurements allows for the study of how molecules like this compound arrange themselves at interfaces and how they affect the mechanical properties of these layers, which is crucial for understanding their potential interactions within biological membranes biolinscientific.com.
This compound's hydrophobic nature and its classification as a fatty alcohol lipid molecule suggest its potential to integrate into and interact with the lipid environment of cellular membranes hmdb.ca. Research utilizing compounds like this compound acetate (B1210297), a fatty acid ester derived from this compound, in the study of cellular membranes and lipid metabolism further highlights the utility of this compound derivatives in this field ontosight.ai.
Development of Advanced Biomaterials for Drug Delivery
This compound has been explored in the development of advanced biomaterials, particularly in the context of drug delivery systems. Its properties can be utilized to modify the characteristics of drug carriers and influence drug release profiles.
In the synthesis of phosphoester compounds intended for micelle preparations used as carriers for drugs like paclitaxel (B517696), this compound has been employed as a linear alcohol component iiarjournals.org. The incorporation of different linear alcohols, including this compound, into these phosphoester compounds affects the resulting micelles, which are being investigated for their potential in improving drug solubility and delivery iiarjournals.org.
Furthermore, fatty alcohols, including this compound, have been used in the creation of carrier-free prodrug nanoassemblies nih.govresearchgate.net. By linking drugs, such as doxorubicin, to fatty alcohols of varying chain lengths, researchers can influence the stability and drug release kinetics of the resulting nanoassemblies nih.govresearchgate.net. Studies have shown that longer fatty alcohol chains can improve the stability of these nanoassemblies, although they may also slow down the disassembly and drug release process nih.govresearchgate.net. This highlights how the structural properties conferred by components like this compound can be tailored to optimize drug delivery efficiency and controlled release profiles nih.govresearchgate.net.
The use of lipid-based systems, which can include fatty alcohols, is a significant area in the development of drug delivery systems, particularly for improving the oral bioavailability of poorly water-soluble drugs and enabling targeted delivery researchgate.netnih.govtandfonline.com. The ability of compounds like this compound to interact with lipid environments makes them relevant in the design of such advanced delivery systems.
Advanced Biophysical Studies of 1 Eicosanol
Monolayer Investigations at Air/Water Interface
Studies of 1-eicosanol monolayers at the air/water interface provide valuable information about its molecular packing, phase behavior, and interactions with other molecules in a two-dimensional environment, which can serve as a model for biological membranes nih.govresearchgate.net.
Phosphatidylcholine-Fatty Alcohol Equilibria
The interaction between phosphatidylcholine (PC) and fatty alcohols like this compound in mixed monolayers at the air/water interface has been investigated to understand molecular interactions in simplified membrane systems nih.govnih.gov. These studies have shown that the interactions between phosphatidylcholine and fatty alcohols, including this compound, lead to significant deviations from ideal mixing behavior, indicating non-ideal monolayers nih.govresearchgate.net. An equilibrium theory has been developed to describe the behavior of components in these mixed monolayers, suggesting the formation of stable 1:1 complexes between phosphatidylcholine and fatty alcohols nih.govnih.govresearchgate.net. This complex formation can be quantified by determining stability constants and Gibbs free energy values nih.govnih.govresearchgate.net.
Surface Tension Measurements and π-A Isotherms
Surface tension measurements are crucial for calculating surface pressure-area (π-A) isotherms of monolayers at the air/water interface nih.govresearchgate.net. The π-A isotherm represents the change in surface pressure as a function of the area available per molecule in the monolayer nih.govresearchgate.net. For pure this compound monolayers, π-A isotherms show distinct regions corresponding to different phases, such as a liquid expanded phase at low surface pressures and a condensed phase at higher pressures acs.orgbiologists.com. The slopes of the isotherms for fatty alcohols like this compound are typically very high, suggesting a perpendicular orientation of the molecules at the interface with the hydrophilic hydroxyl group oriented towards the aqueous subphase nih.govresearchgate.net. The extrapolated area per molecule for a close-packed eicosanol (B47690) monolayer has been reported to be around 0.194 nm² biologists.com. Deviations from additivity in surface pressure for mixed phosphatidylcholine and fatty alcohol monolayers indicate interactions between the components nih.govresearchgate.net.
Interactive Table 1: Representative Surface Area per Molecule for Fatty Alcohol Monolayers
| Fatty Alcohol | Extrapolated Area per Molecule (Ų/molecule) | Reference |
| Tetradecanol | 24–26 | nih.govresearchgate.net |
| Hexadecanol | 24–26 | nih.govresearchgate.net |
| Octadecanol | 24–26 | nih.govresearchgate.net |
| This compound | 24–26 | nih.govresearchgate.net |
| This compound | 19.4 | biologists.com |
Note: Values are approximate and can vary depending on experimental conditions.
Studies using techniques like interfacial shear rheometry have shown that this compound monolayers exhibit viscoelastic properties, with a transition from a shear-thinning behavior at lower surface pressures to purely viscous properties at higher surface pressures where the alkyl chains are oriented upright biolinscientific.com.
Calorimetric Studies (e.g., Differential Scanning Calorimetry (DSC))
Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), are widely used to study the thermal behavior and phase transitions of materials like this compound chemicalbook.comalkalisci.comscientificlabs.ieacs.org. These studies provide quantitative data on transition temperatures and associated enthalpy changes.
Determination of Phase Transition Temperatures and Enthalpies
DSC studies on this compound have revealed its polymorphic nature, with different crystalline forms existing at different temperatures chemicalbook.comalkalisci.comscientificlabs.ieacs.org. On heating, these solid phases undergo transitions before melting to the liquid phase acs.org. For n-alkanols with an even number of carbon atoms, such as this compound, the stable form at room temperature is typically the γ form, which transforms into a monoclinic, rotator form (R'IV) just below the melting point acs.org. A metastable β form can also be obtained by quenching from the melt acs.org.
DSC measurements allow for the determination of the temperatures at which these solid-solid transitions and the solid-liquid (melting) transition occur, as well as the enthalpy changes associated with each transition acs.orgchemeo.comnist.gov. The melting point of this compound has been reported in the range of 62-65 °C alkalisci.comsigmaaldrich.com. The enthalpy of fusion (melting) is a key thermodynamic property determined from DSC curves chemeo.comnist.govarcjournals.org.
Interactive Table 2: Selected Phase Transition Data for this compound
| Transition Type | Temperature (°C) | Temperature (K) | Enthalpy Change (kJ/mol) | Reference |
| Melting | 62-65 | 335-338 | - | alkalisci.comsigmaaldrich.com |
| Melting | - | 338.5 ± 1.5 | - | chemeo.comnist.gov |
| Melting | - | 337.67 | - | chemeo.com |
| Melting | - | 339.2 | - | chemeo.comnist.gov |
| Melting | - | 336.9 | - | chemeo.com |
| Melting | - | 338.0 ± 0.25 | - | chemeo.comnist.gov |
| Fusion | - | - | 51.64 | chemeo.com |
| Sublimation | - | - | 218.0 ± 4.0 | chemeo.comnist.gov |
| Sublimation | - | - | 223.0 ± 3.8 | chemeo.comnist.gov |
| Vaporization | - | - | 125.9 ± 0.8 | chemeo.comnist.gov |
Note: Temperatures and enthalpies can vary depending on the specific crystalline form and experimental conditions.
Solid-Liquid Equilibrium Studies
Solid-liquid equilibrium studies of this compound, often conducted using techniques like DSC, are important for understanding its behavior in mixtures and its potential as a phase change material for thermal energy storage acs.orgchemeo.comresearchgate.netacs.orgacs.orgscielo.br. These studies involve determining the temperatures and compositions at which solid and liquid phases coexist in binary or multicomponent systems chemeo.comacs.orgscielo.br. Phase diagrams constructed from such data illustrate the solubility of this compound in various solvents or its behavior when mixed with other compounds chemeo.comacs.org. For example, solid-liquid equilibria of this compound in mixtures with eicosane (B133393) and tetracosane (B166392) have been investigated chemeo.comacs.org.
Heat Capacities and Derived Thermodynamic Functions
Precise measurements of heat capacity as a function of temperature are fundamental for deriving various thermodynamic functions, such as entropy and enthalpy researchgate.netacs.orgcapes.gov.bracs.org. Studies have measured the molar heat capacities of this compound over a wide temperature range, including below and above its phase transitions researchgate.netacs.orgacs.org. This data allows for the calculation of absolute entropies and the development of functions to describe the heat capacity of solid and liquid phases as a function of temperature and chain length for a series of linear alcohols researchgate.netacs.orgcapes.gov.bracs.org. For instance, the molar heat capacity of liquid this compound can be represented by specific functions of temperature researchgate.netacs.orgcapes.gov.br. These thermodynamic data are essential for various applications, including the design of materials for thermal energy storage acs.orgresearchgate.net.
Interactive Table 3: Example of Derived Thermodynamic Function for Liquid this compound Heat Capacity
| Temperature Range (K) | Formula for Cp,l(n,T) (J·K⁻¹·mol⁻¹) | Reference |
| Melting point to 370 | {-450.41 + 36.4968n + 1.47317T} | researchgate.netacs.orgcapes.gov.br |
Note: 'n' represents the number of carbon atoms (20 for this compound).
Future Directions in 1 Eicosanol Research
Exploration of Novel Biological Roles and Pathways
Future research on 1-Eicosanol is poised to delve deeper into its biological activities beyond its known occurrences as a plant and human metabolite nih.gov. Studies have indicated that this compound exhibits antibacterial, antifungal, and antitumor activities, suggesting potential therapeutic applications that warrant further investigation mdpi.com. For instance, research on Leea indica has shown that this compound extracted from this plant could inhibit the growth of various cancer cell lines mdpi.com. Furthermore, its presence in plants like Justicia insularis with reported antioxidant activity points towards exploring its role as a natural antioxidant agent medchemexpress.com. Investigating the specific biological pathways and mechanisms through which this compound exerts these effects is a critical area for future research. This could involve in vitro and in vivo studies to elucidate its interactions with cellular targets and signaling cascades.
Advanced Synthetic Strategies for Complex Derivatives
The synthesis of novel and complex derivatives of this compound presents a fertile ground for future chemical research. Current methods involve obtaining this compound through the hydrogenation of arachidic acid or arachidonic acid wikipedia.org. This compound can also be converted to compounds like 1-chloroeicosane (B1581961) via hydrochlorination benchchem.com. Research has also demonstrated the use of this compound in the synthesis of phosphoester compounds for potential applications in drug delivery systems, such as micelles for encapsulating paclitaxel (B517696) iiarjournals.org. Future work could focus on developing more efficient and environmentally friendly synthetic routes to produce a wider range of this compound derivatives with tailored properties. This includes exploring catalytic methods, stereoselective synthesis, and the creation of functionalized derivatives for specific applications in pharmaceuticals, materials science, and other fields. For example, the synthesis of dialkyl fumarate (B1241708) esters using this compound has been explored, indicating its potential in polymer synthesis google.comgoogle.com.
Research findings on the synthesis of alkyl di(methoxypolyethylene glycol-lactate) phosphates using this compound and other linear alcohols showed promising yields: iiarjournals.org
| Alcohol Chain Length | Yield (%) |
| C12 (1-dodecanol) | 73.5 ± 4.2 |
| C16 (1-hexadecanol) | 69.1 ± 3.6 |
| C18 (1-octadecanol) | 72.2 ± 2.8 |
| C20 (this compound) | 71.8 ± 3.7 |
Development of this compound-Based Biomaterials
The properties of this compound, such as its waxy nature and insolubility in water, make it a candidate for the development of novel biomaterials wikipedia.orgcymitquimica.com. Its derivatives, like arachidyl benzoate, have already found use in cosmetics and pharmaceuticals as emollients and film-forming agents, suggesting potential in biomedical research for biomaterials and drug delivery systems ontosight.ai. Future research could explore the creation of biocompatible and biodegradable materials utilizing this compound as a building block. This could include developing drug encapsulation systems, tissue engineering scaffolds, or sustained-release formulations. The polymorphism of long-chain n-alkanols, including this compound, and their ability to self-assemble into different forms, could be leveraged in designing these biomaterials with specific structural and functional properties researchgate.net.
Integration of Omics Technologies in this compound Metabolomics
Applying omics technologies, such as metabolomics, to study this compound can provide a comprehensive understanding of its metabolism and its role in biological systems. Metabolomic profiling has been used to identify changes in metabolites, including eicosanol (B47690), in plants exposed to stress, highlighting the potential of this approach semanticscholar.org. Future research can utilize advanced metabolomics techniques, potentially integrated with genomics and proteomics (multiomics), to map the complete metabolic pathways involving this compound in various organisms mdpi.comnih.gov. This could reveal how this compound is synthesized, metabolized, and transported, as well as its interactions with other biomolecules. Such studies could provide insights into its biological functions and potential biomarkers related to its presence or metabolism.
Computational Modeling and Simulation of this compound Interactions
Computational modeling and simulation techniques can play a crucial role in predicting and understanding the behavior and interactions of this compound at the molecular level. Molecular dynamics simulations, for example, can model solvent interactions and predict thermodynamic stability benchchem.com. Future research can employ computational methods to simulate the interactions of this compound with biological membranes, proteins, and other molecules researchgate.net. This can help in predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential binding sites and mechanisms of action. Computational studies can also aid in the rational design of this compound derivatives with improved properties or targeted functionalities.
Investigation of Environmental and Ecological Impact (e.g., biodegradability)
Given its use in various products, the environmental and ecological impact of this compound is an important area for future research. Studies have indicated that this compound is expected to biodegrade rapidly nih.gov. Research on the biodegradation of long-chain alcohols, including this compound, has shown that they can be readily biodegradable under certain conditions europa.eueuropa.euoecd.org. However, further study is needed to fully understand the fate of this compound and its metabolites in different environmental compartments, such as soil and water ontosight.ainih.gov. While it is considered readily biodegradable, the potential impact of its widespread use and release into the environment, particularly in specific ecosystems, requires continued investigation europa.eueuropa.eu. Future research should focus on comprehensive environmental risk assessments, including studies on its potential effects on aquatic and terrestrial organisms, and the development of sustainable production and disposal methods.
Q & A
Q. How can this compound enhance lipid bilayer studies in biophysics?
- Methodology : Incorporate into Langmuir-Blodgett films to study monolayer stability. Key parameters:
- Surface pressure-area isotherms to determine packing density .
- Fluorescence anisotropy to assess membrane fluidity .
Q. What role does this compound play in polymer degradation pathways?
- Findings : Bacillus sp. AS3 oxidizes polyethylene to this compound, which is further metabolized to carboxylic acids (e.g., hexadecanoic acid) via esterase activity (0.608 U/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
